![molecular formula C26H22N6O2 B2887255 (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 356569-76-1](/img/structure/B2887255.png)
(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one
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Description
(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C26H22N6O2 and its molecular weight is 450.502. The purity is usually 95%.
BenchChem offers high-quality (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agent
This compound has shown promise as an antimicrobial agent. Its structure suggests that it could interfere with the growth and replication of bacteria and other microorganisms. This application is particularly relevant in the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Properties
Due to the presence of the pyrazolone moiety, which is known for its anti-inflammatory properties, this compound could be used in the treatment of inflammation-related conditions. It could potentially inhibit the synthesis of pro-inflammatory cytokines .
Antitumor Activity
The structural complexity and the presence of multiple phenyl groups might allow this compound to interact with various biological targets, making it a candidate for antitumor drug development. It could be designed to target specific pathways involved in cancer cell proliferation .
Antidiabetic Potential
Compounds with a pyrazolone base have been associated with antidiabetic effects. This compound could be explored for its potential to modulate blood glucose levels and improve insulin sensitivity .
Antihistaminic Use
Given the structural similarities to known antihistamines, this compound could be investigated for its efficacy in reducing allergic reactions by blocking histamine receptors .
Antiulcer Applications
The pyrazolone derivatives are also known for their gastroprotective effects. This compound could be studied for its ability to reduce gastric acid secretion or protect the gastric mucosa, which is beneficial in treating ulcers .
Antiviral Capabilities
The compound’s ability to be modified could allow it to mimic or interfere with viral components, thereby inhibiting viral replication. This application is crucial in the ongoing fight against emerging viral diseases .
Antioxidant Properties
The multiple aromatic rings present in the compound suggest that it could act as a free radical scavenger. This antioxidant property is valuable in preventing oxidative stress-related diseases .
properties
IUPAC Name |
1,5-dimethyl-4-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-18-22(26(34)32(30(18)2)21-16-10-5-11-17-21)27-28-24-23(19-12-6-3-7-13-19)29-31(25(24)33)20-14-8-4-9-15-20/h3-17,29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEGDLIGIUYZLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,5-dimethyl-4-(2-(5-oxo-1,3-diphenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenyl-1H-pyrazol-3(2H)-one |
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